JAK 3i

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

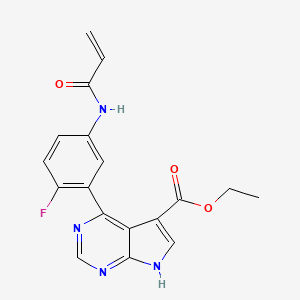

C18H15FN4O3 |

|---|---|

Molecular Weight |

354.3 g/mol |

IUPAC Name |

ethyl 4-[2-fluoro-5-(prop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H15FN4O3/c1-3-14(24)23-10-5-6-13(19)11(7-10)16-15-12(18(25)26-4-2)8-20-17(15)22-9-21-16/h3,5-9H,1,4H2,2H3,(H,23,24)(H,20,21,22) |

InChI Key |

KNLROUBMVYVLGX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=NC=NC(=C12)C3=C(C=CC(=C3)NC(=O)C=C)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Janus Kinase 3 in the Pathogenesis of Autoimmune Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Janus Kinase 3 (JAK3) has emerged as a critical node in the signaling pathways that govern immune cell development, activation, and function. Its restricted expression to hematopoietic cells, particularly lymphocytes, and its essential role in signaling for a specific set of cytokines via the common gamma chain (γc) have positioned it as a highly attractive therapeutic target for a range of autoimmune diseases. Dysregulation of the JAK3 signaling cascade is a key driver in the pathogenesis of conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and lupus. This technical guide provides an in-depth exploration of the role of JAK3 in autoimmune disease pathogenesis, detailing its signaling pathways, the impact of its inhibition, and the methodologies used to study its function. We present a comprehensive overview of preclinical and clinical data for prominent JAK3 inhibitors, offering a valuable resource for researchers and drug development professionals in the field of immunology and autoimmune disorders.

Introduction: The JAK-STAT Pathway and the Unique Role of JAK3

The Janus Kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), are pivotal in transducing signals from a multitude of cytokine receptors.[1][2] This signaling occurs through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway, a critical communication route from the cell surface to the nucleus that regulates genes involved in immunity, cell proliferation, and differentiation.[1]

Unlike the other ubiquitously expressed JAK family members, JAK3 expression is primarily restricted to hematopoietic cells.[3] It plays an indispensable role by associating with the common gamma chain (γc), a shared subunit of the receptors for several key interleukins: IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][5] These cytokines are fundamental for the development, proliferation, and survival of T cells, B cells, and Natural Killer (NK) cells.[4][5] This restricted expression pattern and specialized function make JAK3 an ideal therapeutic target, as its inhibition is anticipated to have more focused immunological effects with a potentially lower risk of off-target side effects compared to broader-acting immunosuppressants.[5]

The JAK3 Signaling Pathway

The canonical JAK3 signaling cascade is initiated upon the binding of a γc-family cytokine to its receptor. This binding event brings the receptor-associated JAK1 and JAK3 proteins into close proximity, leading to their trans-activation through phosphorylation. The activated JAKs then create docking sites for STAT proteins by phosphorylating tyrosine residues on the cytokine receptor's intracellular domain. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[1]

Figure 1: The JAK3 signaling pathway.

Role of JAK3 in the Pathogenesis of Autoimmune Diseases

The central role of JAK3 in lymphocyte function implicates its dysregulation in the pathogenesis of numerous autoimmune diseases.

Rheumatoid Arthritis (RA): In RA, the synovium is infiltrated by activated immune cells, including T cells, which produce pro-inflammatory cytokines. The JAK3-dependent cytokines, particularly IL-2 and IL-15, are crucial for T-cell proliferation and survival within the inflamed joint.[2] Inhibition of JAK3 can therefore dampen the adaptive immune response that drives synovial inflammation and joint destruction.[2]

Psoriasis: Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes and infiltration of immune cells, particularly T cells. The IL-23/Th17 axis is a key driver of psoriatic inflammation. While not directly downstream of a γc receptor, the maintenance and activation of T cells involved in this pathway are influenced by JAK3-dependent cytokines.[6]

Inflammatory Bowel Disease (IBD): In IBD, which includes Crohn's disease and ulcerative colitis, chronic inflammation of the gastrointestinal tract is driven by a dysregulated immune response. T cells play a significant role in this process, and the cytokines that signal through JAK3 are involved in the differentiation and activation of these pathogenic T cells.[7][8] Therefore, blocking JAK3 signaling is a promising strategy to reduce intestinal inflammation.

Systemic Lupus Erythematosus (SLE): SLE is a systemic autoimmune disease characterized by the production of autoantibodies and the formation of immune complexes. B and T cell hyperactivity is a hallmark of the disease. JAK3-dependent cytokines are critical for the activation and differentiation of both B and T lymphocytes, contributing to the breakdown of self-tolerance.

Figure 2: Central role of JAK3 in various autoimmune diseases.

Quantitative Data on JAK3 Inhibitors

The development of small molecule inhibitors targeting JAK3 has been a major focus of drug discovery efforts for autoimmune diseases. The following tables summarize key quantitative data for prominent JAK3 inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of Selected JAK Inhibitors

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |

| Tofacitinib | 112 | 20 | 1 | >400 | [4] |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | [1] |

| Decernotinib (VX-509) | ~12.5 (5-fold selective for JAK3) | ~12.5 (5-fold selective for JAK3) | 2.5 | ~12.5 (5-fold selective for JAK3) | [5][9] |

| Ritlecitinib (PF-06651600) | >10,000 | >10,000 | 33.1 | >10,000 | [10] |

Table 2: Efficacy of JAK3 Inhibitors in Preclinical Models of Autoimmune Disease

| Inhibitor | Animal Model | Disease | Key Efficacy Endpoint | Result | Reference(s) |

| Tofacitinib (CP-690,550) | Collagen-Induced Arthritis (CIA) - Mouse | Rheumatoid Arthritis | Reduction in clinical score | >90% reduction at 15 mg/kg/day | [11] |

| Tofacitinib (CP-690,550) | Adjuvant-Induced Arthritis (AA) - Rat | Rheumatoid Arthritis | Reduction in paw swelling | >90% reduction at 15 mg/kg/day | [11] |

| Tofacitinib | Experimental Autoimmune Encephalomyelitis (EAE) - Rat | Multiple Sclerosis | Reduction in neurological dysfunction score | Dose-dependent decrease in score | [12] |

| Decernotinib (VX-509) | Collagen-Induced Arthritis (CIA) - Rat | Rheumatoid Arthritis | Reduction in ankle swelling and paw weight | Dose-dependent reduction | [13] |

| WYE-151650 | Collagen-Induced Arthritis (CIA) - Mouse | Rheumatoid Arthritis | Amelioration of disease pathology | Efficacious in the model | [14] |

Table 3: Clinical Trial Efficacy of JAK3-Involving Inhibitors in Autoimmune Diseases

| Inhibitor | Disease | Trial Phase | Key Efficacy Endpoint (at specified timepoint) | Result | Reference(s) |

| Tofacitinib (5mg BID) | Rheumatoid Arthritis | Phase 3 (pooled data) | ACR20 Response (Month 3) | 59.8% | [15] |

| Tofacitinib (10mg BID) | Rheumatoid Arthritis | Phase 3 (pooled data) | ACR20 Response (Month 3) | 65.7% | [15] |

| Tofacitinib (5mg BID) | Rheumatoid Arthritis | Phase 3 (pooled data) | ACR50 Response (Month 3) | 36.5% | [15] |

| Tofacitinib (10mg BID) | Rheumatoid Arthritis | Phase 3 (pooled data) | ACR50 Response (Month 3) | 43.1% | [15] |

| Tofacitinib (5mg BID) | Rheumatoid Arthritis | Phase 3 (pooled data) | ACR70 Response (Month 3) | 15.3% | [15] |

| Tofacitinib (10mg BID) | Rheumatoid Arthritis | Phase 3 (pooled data) | ACR70 Response (Month 3) | 19.8% | [15] |

| Tofacitinib (15mg) | Psoriasis | Phase 2 | PASI 75 Response (Week 12) | 66.7% | [6] |

| Ruxolitinib (1.5% cream BID) | Psoriasis | Phase 2 | Mean PASI Improvement (Week 4) | 71.6% | [16] |

| Decernotinib (150mg BID) | Rheumatoid Arthritis | Phase 2 | ACR20 Response (Week 12) | Efficacious vs. placebo | [13] |

| Tofacitinib (10mg BID) | Ulcerative Colitis | Phase 3 (OCTAVE Induction 1) | Clinical Remission (Week 8) | 18.5% | [7] |

Experimental Protocols

A variety of in vitro and in vivo assays are essential for the discovery and characterization of JAK3 inhibitors. Below are representative protocols for key experiments.

In Vitro JAK3 Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on JAK3 enzymatic activity.

Methodology:

-

Reagents and Materials: Recombinant human JAK3 enzyme, kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, and a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1).[1]

-

Procedure: a. Prepare a reaction mixture containing the kinase buffer, JAK3 enzyme, and the test compound at various concentrations. b. Initiate the kinase reaction by adding ATP and the substrate peptide. c. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (33P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or ELISA-based methods.

-

Data Analysis: Determine the IC50 value of the compound, which is the concentration required to inhibit 50% of the JAK3 enzymatic activity.

Cellular Phospho-STAT5 (pSTAT5) Assay

Objective: To assess the ability of a compound to inhibit JAK3-mediated signaling in a cellular context.

Methodology:

-

Cell Line: Use a cytokine-responsive cell line that expresses the IL-2 receptor and signals through JAK3, such as human T-lymphocytes or NK cells.

-

Procedure: a. Culture the cells and starve them of serum and cytokines for a period to reduce basal signaling. b. Pre-incubate the cells with the test compound at various concentrations. c. Stimulate the cells with a JAK3-dependent cytokine, such as IL-2. d. After a short incubation period (e.g., 15-30 minutes), lyse the cells. e. Analyze the cell lysates for the levels of phosphorylated STAT5 (pSTAT5) using Western blotting or a flow cytometry-based phospho-flow assay.

-

Data Analysis: Quantify the reduction in pSTAT5 levels in the presence of the compound and determine the IC50 value.

T-Cell Proliferation Assay

Objective: To evaluate the effect of a compound on T-cell proliferation, a key downstream function of JAK3 signaling.

Methodology:

-

Cell Preparation: Isolate primary T-cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes.

-

CFSE Labeling: Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

-

Procedure: a. Culture the CFSE-labeled T-cells in the presence of the test compound at various concentrations. b. Stimulate the T-cells to proliferate using anti-CD3 and anti-CD28 antibodies or a mitogen like phytohemagglutinin (PHA), along with a JAK3-dependent cytokine like IL-2. c. Culture the cells for 3-5 days. d. Analyze the cells by flow cytometry to measure the dilution of the CFSE dye, which corresponds to the number of cell divisions.

-

Data Analysis: Quantify the inhibition of T-cell proliferation at different compound concentrations and calculate the IC50 value.

Figure 3: A typical experimental workflow for evaluating a JAK3 inhibitor.

Conclusion

JAK3 stands as a validated and highly promising target for the treatment of a spectrum of autoimmune diseases. Its restricted expression profile and critical role in lymphocyte biology provide a strong rationale for the development of selective inhibitors. The clinical success of tofacitinib, a pan-JAK inhibitor with potent activity against JAK3, has paved the way for the development of more selective second-generation inhibitors. This technical guide has provided a comprehensive overview of the multifaceted role of JAK3 in autoimmune pathogenesis, supported by quantitative data and detailed experimental methodologies. As our understanding of the nuances of JAK-STAT signaling continues to evolve, the strategic targeting of JAK3 will undoubtedly remain a cornerstone of therapeutic innovation in immunology.

References

- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decernotinib: A Next-Generation Jakinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK Inhibitors: Treatment Efficacy and Safety Profile in Patients with Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Future of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | JAK inhibitors: A new dawn for oral therapies in inflammatory bowel diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. abmole.com [abmole.com]

- 11. Cartilage preservation by inhibition of Janus kinase 3 in two rodent models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect and Mechanism of Tofacitinib on Experimental Autoimmune Encephalomyelitis in Rats [yydbzz.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Selective functional inhibition of JAK-3 is sufficient for efficacy in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clinexprheumatol.org [clinexprheumatol.org]

- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The Discovery and Synthesis of Novel JAK3 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK3, has emerged as a critical target for therapeutic intervention in a range of autoimmune and inflammatory diseases. The restricted expression of JAK3 to hematopoietic cells offers the potential for targeted immunosuppression with a reduced side-effect profile compared to broader-acting immunomodulators. This technical guide provides an in-depth overview of the discovery and synthesis of novel JAK3 inhibitors, focusing on data-driven insights, detailed experimental methodologies, and visual representations of key biological and experimental processes.

The JAK-STAT Signaling Pathway: A Central Role in Immunity

The JAK-STAT signaling pathway is a cornerstone of cytokine-mediated immune responses.[1] JAK3 plays a pivotal role in signaling for a subset of cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] Upon cytokine binding to its receptor, associated JAKs, including JAK3 and JAK1, are brought into close proximity, leading to their trans-phosphorylation and activation.[2] Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in immune cell proliferation, differentiation, and function.[1][3]

Caption: The JAK-STAT Signaling Pathway.

Strategies for Discovering Novel JAK3 Inhibitors

The development of selective JAK3 inhibitors has been a significant focus of medicinal chemistry efforts. A key strategy for achieving selectivity is to target the unique cysteine residue (Cys909) present in the ATP-binding site of JAK3, which is not found in other JAK family members.[4] This has led to the design of covalent inhibitors that form an irreversible bond with Cys909, offering high potency and selectivity.[4]

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in optimizing the potency and selectivity of JAK3 inhibitors. For instance, the development of 2,4-substituted pyrimidine scaffolds has yielded potent and selective covalent inhibitors.[5] Modifications to the warhead group, the linker, and the core scaffold have been systematically explored to enhance the interaction with the JAK3 active site and improve pharmacokinetic properties.[4][6]

Quantitative Data on Novel JAK3 Inhibitors

The following table summarizes the in vitro potency and selectivity of several novel JAK3 inhibitors reported in the literature.

| Inhibitor | JAK3 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK3) | Selectivity (JAK2/JAK3) | Reference |

| Tofacitinib | 1 | 1 | 20 | >100 | 1 | 20 | [7] |

| Baricitinib | >400 | 5.9 | 5.7 | 53 | N/A | N/A | [7] |

| Upadacitinib | 2300 | 43 | 110 | 4600 | N/A | N/A | [7] |

| Filgotinib | 810 | 10 | 28 | 116 | N/A | N/A | [7] |

| Compound 9 | 69 (cellular) | >3000 (cellular) | >3000 (cellular) | N/A | >43 | >43 | [2] |

| Compound 45 | N/A | N/A | N/A | N/A | N/A | N/A | [2] |

| T29 | <10 | >1000 | >1000 | >1000 | >100 | >100 | [4] |

| 10f | 2.0 | N/A | N/A | N/A | N/A | N/A | [6] |

| III-4 | 57 | >10000 | >10000 | >10000 | >175 | >175 | [8] |

| Z583 | 0.1 | N/A | N/A | N/A | N/A | N/A | [9] |

| FM-381 | N/A | N/A | N/A | N/A | N/A | N/A | [10] |

N/A: Data not available in the cited source.

Experimental Protocols for JAK3 Inhibitor Evaluation

The characterization of novel JAK3 inhibitors requires a suite of robust biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assay (IC50 Determination)

This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified JAK isoform.[7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine triphosphate).

-

A specific peptide substrate for each kinase.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compounds (JAK inhibitors) at various concentrations.

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay).[7]

Procedure:

-

Enzyme and Substrate Preparation: Dilute the JAK enzyme and its corresponding peptide substrate in the assay buffer.

-

Compound Incubation: Serially dilute the test inhibitor and pre-incubate it with the JAK enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent and a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays for Target Engagement and Selectivity

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target within a cellular context and for assessing its selectivity across different JAK-dependent signaling pathways.

Objective: To evaluate the ability of a compound to inhibit JAK3-mediated signaling in cells.

Model System: Ba/F3 cells, a murine pro-B cell line, can be engineered to depend on the activation of specific JAKs for their proliferation.[2]

Procedure:

-

Cell Culture: Culture Ba/F3 cells engineered to be dependent on JAK3 signaling.

-

Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a defined period.

-

Proliferation Assay: Measure cell proliferation using a standard method, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: Determine the IC50 value for the inhibition of cell proliferation.

-

Selectivity Profiling: Repeat the assay using Ba/F3 cells dependent on other JAK family members (JAK1, JAK2, TYK2) to assess selectivity.[2]

In Vivo Efficacy Models

Animal models of autoimmune diseases, such as collagen-induced arthritis (CIA) in mice, are used to evaluate the in vivo efficacy of novel JAK3 inhibitors.[9]

Objective: To assess the therapeutic potential of a JAK3 inhibitor in a preclinical model of rheumatoid arthritis.

Procedure:

-

Induction of Arthritis: Induce arthritis in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen.

-

Compound Administration: Once disease symptoms appear, administer the test compound or vehicle control to the mice daily via an appropriate route (e.g., oral gavage).

-

Disease Assessment: Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, joint inflammation).

-

Histopathological Analysis: At the end of the study, collect joint tissues for histological examination to assess inflammation, cartilage damage, and bone erosion.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect blood and tissue samples to measure drug concentrations and downstream biomarker modulation.[10]

Synthesis of Novel JAK3 Inhibitors

The synthesis of selective JAK3 inhibitors often involves multi-step organic synthesis to construct the desired chemical scaffolds and introduce the necessary functional groups for potent and selective inhibition. The synthesis of pyrimidine-based covalent inhibitors, for example, typically involves the construction of the core heterocyclic ring followed by the introduction of the acrylamide "warhead" and other substituents to optimize binding and pharmacokinetic properties.[4][6]

Experimental and Logical Workflow

The discovery and development of a novel JAK3 inhibitor follows a structured workflow, from initial target validation to preclinical evaluation.

Caption: Drug Discovery Workflow for JAK3 Inhibitors.

Conclusion

The discovery and synthesis of novel, selective JAK3 inhibitors represent a promising therapeutic strategy for a variety of autoimmune and inflammatory disorders. By leveraging a deep understanding of the JAK-STAT signaling pathway, employing rational drug design principles, and utilizing a robust suite of experimental assays, researchers are poised to develop the next generation of targeted immunomodulators with improved efficacy and safety profiles. This technical guide provides a foundational framework for professionals in the field to navigate the complexities of JAK3 inhibitor development.

References

- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design and Synthesis of a Highly Selective JAK3 Inhibitor for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the JAK-STAT Signaling Pathway and the Specificity of JAK3

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical intracellular cascade essential for mediating cellular responses to a wide array of cytokines, interferons, and growth factors. This pathway plays a pivotal role in hematopoiesis, immune system development, and inflammation. The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. While most JAKs are ubiquitously expressed, JAK3 exhibits a unique, restricted expression pattern, primarily within hematopoietic cells, making it a highly specific and attractive target for therapeutic intervention in autoimmune diseases and certain cancers. This guide provides a detailed examination of the canonical JAK-STAT pathway, delves into the molecular basis of JAK3's unique specificity through its interaction with the common gamma chain (γc), presents quantitative data on kinase activity and inhibition, and offers detailed protocols for key experimental assays.

The Core JAK-STAT Signaling Pathway

The JAK-STAT pathway provides a direct mechanism to translate an extracellular signal into a transcriptional response. The signaling cascade is initiated when a ligand, such as a cytokine, binds to its specific transmembrane receptor.[1]

Pathway Activation Steps:

-

Ligand Binding and Receptor Dimerization: Ligand binding induces the dimerization or multimerization of receptor subunits.[2]

-

JAK Trans-phosphorylation: The receptor-associated JAKs are brought into close proximity, allowing them to phosphorylate each other on tyrosine residues in a process called trans-phosphorylation. This event activates their kinase function.[3]

-

Receptor Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptor, creating docking sites.[4]

-

STAT Recruitment and Phosphorylation: STAT proteins, which are latent cytoplasmic transcription factors, are recruited to these phosphorylated docking sites via their Src Homology 2 (SH2) domains.[3] Once docked, the STATs are themselves phosphorylated by the activated JAKs.

-

STAT Dimerization and Nuclear Translocation: Phosphorylation causes the STATs to dissociate from the receptor and form stable homo- or heterodimers.[4] This dimerization unmasks a nuclear localization signal.

-

Gene Transcription: The STAT dimer translocates into the nucleus, binds to specific DNA sequences in the promoter regions of target genes, and modulates their transcription.[1]

JAK3: Specificity in the Immune System

Unlike the other ubiquitously expressed JAK family members, JAK3 expression is largely restricted to hematopoietic and lymphoid cells. This specificity is fundamental to its role in the immune system and is conferred by its unique and exclusive association with the common gamma chain (γc).

The Common Gamma Chain (γc) Partnership

The γc (encoded by the IL2RG gene) is a shared receptor subunit for a critical group of cytokines: IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[5][6] These cytokines are essential for the development, proliferation, and function of lymphocytes, including T cells, B cells, and Natural Killer (NK) cells.

JAK3 is the only Janus kinase that physically and functionally associates with the γc.[5][6] Signaling through these γc-family cytokine receptors requires a heterodimeric JAK pairing, almost always involving JAK1 associated with the cytokine-specific receptor chain (e.g., IL-2Rβ, IL-7Rα) and JAK3 associated with the γc.[6] This obligatory partnership means that JAK3 is the essential transducer for signals originating from all γc-utilizing cytokines.[7] The profound immunological consequences of this are highlighted by the fact that loss-of-function mutations in either the JAK3 or IL2RG gene result in a nearly identical and severe form of Severe Combined Immunodeficiency (SCID), characterized by a T- B+ NK- phenotype.

The molecular basis for this specific interaction has been mapped to the N-terminal Janus Homology (JH) 7 and JH6 domains of the JAK3 protein. These domains are both necessary and sufficient to confer binding to the γc.[8]

Quantitative Analysis of JAK Kinase Activity and Inhibition

The development of selective JAK inhibitors requires a quantitative understanding of kinase activity and inhibitor potency. Key parameters include the Michaelis constant (Km) for ATP, which reflects the enzyme's affinity for ATP, and the half-maximal inhibitory concentration (IC50), which measures a compound's potency.

ATP Affinity (Km)

The cellular concentration of ATP is in the millimolar range, whereas Km values for JAKs are typically in the low micromolar range. This discrepancy is critical, as an inhibitor's apparent potency in a low-ATP biochemical assay may not translate directly to a cellular context. Notably, JAK3 has been reported to have a significantly lower Km for ATP compared to JAK1, which can influence the interpretation of inhibitor selectivity data.[9][10]

Table 1: Comparative ATP Km Values for JAK Isoforms

| Kinase | Reported ATP Km (µM) | Reference |

|---|---|---|

| JAK1 | ~40 | [10] |

| JAK3 | ~4 - 53 | [10][11] |

Data are approximate and can vary based on assay conditions.

Inhibitor Potency (IC50)

A range of small molecule inhibitors have been developed with varying selectivity profiles across the JAK family. Tofacitinib, one of the first approved JAK inhibitors, potently inhibits JAK3 and JAK1. More recently, highly selective covalent inhibitors targeting a unique cysteine residue (Cys909) in the ATP-binding site of JAK3 have been developed.[12]

Table 2: IC50 Values of Select JAK Inhibitors (Enzymatic Assays)

| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile | Reference(s) |

|---|---|---|---|---|---|---|

| Tofacitinib | 112 | 20 | 1 | 344 | JAK3/1 > JAK2 > TYK2 | [13] |

| Ritlecitinib | >10,000 | >10,000 | 33.1 | >10,000 | Highly JAK3 Selective (Irreversible) | [12][13] |

| Filgotinib | 10 | 28 | 810 | 116 | JAK1/2 Selective | [13] |

| Upadacitinib | 43 | 110 | >5,000 | >5,000 | JAK1 Selective | [14] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/2 Selective | [15] |

IC50 values are highly dependent on assay conditions (e.g., ATP concentration) and may vary between studies.

Key Experimental Protocols

Verifying the activity, interactions, and downstream effects of JAK3 is crucial for research and drug development. The following sections provide detailed methodologies for essential assays.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified JAK3 by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a peptide substrate.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a 1x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

-

ATP Mix: Prepare a working solution of ATP containing a known concentration of non-radiolabeled ("cold") ATP mixed with a tracer amount of [γ-³²P]ATP. The final ATP concentration should be near the Km of JAK3 if desired.

-

Substrate: Reconstitute a synthetic peptide substrate (e.g., a peptide derived from the STAT5 activation loop) in nuclease-free water.

-

Enzyme: Dilute purified, recombinant JAK3 kinase domain to a working concentration in kinase buffer. The optimal amount must be determined empirically.[16]

-

Inhibitor: Serially dilute test compounds in DMSO, then further dilute in kinase buffer.

-

-

-

In a 96-well plate, add 10 µL of inhibitor dilution or vehicle control (DMSO).

-

Add 20 µL of a master mix containing kinase buffer, substrate, and ATP mix.

-

To initiate the reaction, add 20 µL of the diluted JAK3 enzyme.

-

Incubate the plate at 30°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

-

-

Detection and Analysis:

-

Spot 20-30 µL of each reaction mixture onto a sheet of P81 phosphocellulose paper.

-

Allow the spots to dry completely.

-

Wash the paper 3-4 times for 5 minutes each in a bath of 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the paper briefly with acetone and let it air dry.

-

Quantify the radioactivity in each spot using a phosphorimager or by cutting out the spots and using a liquid scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Co-Immunoprecipitation (Co-IP) for JAK3-γc Interaction

This protocol is designed to isolate JAK3 from cell lysate and determine if the common gamma chain (γc) is physically associated with it.

Methodology:

-

Cell Culture and Lysis:

-

Culture human T-cells or another appropriate hematopoietic cell line (e.g., HEK293T cells transiently transfected to express tagged JAK3 and γc).

-

Wash ~10-20 million cells with ice-cold PBS and pellet by centrifugation.

-

Lyse the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

-

-

Pre-clearing (Optional): Add 20-30 µL of Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

-

Add 2-5 µg of anti-JAK3 antibody (or an antibody against the epitope tag) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of fresh Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic rack and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Co-IP Lysis Buffer. For the final wash, use a buffer with lower detergent concentration if needed.

-

After the final wash, remove all supernatant and resuspend the beads in 30 µL of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against the common gamma chain (γc) to detect its presence in the JAK3 immunoprecipitate.

-

As a control, the same membrane can be stripped and re-probed with an anti-JAK3 antibody to confirm successful immunoprecipitation.

-

Western Blot for Phospho-STAT5 (p-STAT5) Activation

This assay measures the activation of the JAK3 signaling pathway in a cellular context by detecting the phosphorylation of its key downstream substrate, STAT5.

Methodology:

-

Cell Culture and Stimulation:

-

Culture a JAK3-dependent cell line (e.g., human T-lymphocytes).

-

If testing inhibitors, pre-incubate cells with the desired concentration of the inhibitor or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a γc-family cytokine (e.g., 100 ng/mL IL-2 or IL-7) for 15-30 minutes at 37°C. Include an unstimulated control.

-

-

Lysis and Protein Quantification:

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

-

SDS-PAGE and Western Blotting: [4]

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).

-

-

Immunodetection: [22]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT5 (e.g., anti-p-STAT5 Tyr694).

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again 3 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Loading Control: To confirm equal protein loading, the membrane should be stripped and re-probed with an antibody against total STAT5 or a housekeeping protein like GAPDH or β-actin.

-

Conclusion

The JAK-STAT pathway is a central signaling network in immunology and cell biology. Within this family, JAK3 stands out due to its restricted expression in hematopoietic cells and its indispensable partnership with the common gamma chain. This unique specificity makes JAK3 a validated and highly attractive target for the development of selective immunosuppressive therapies. A thorough understanding of its signaling mechanics, quantitative kinase properties, and the experimental methods used to probe its function is essential for researchers and drug developers aiming to modulate its activity for therapeutic benefit.

References

- 1. Co-immunoprecipitation Protocol to Investigate Cytokine Receptor-Associated Proteins, e.g., Janus Kinases or Other Associated Signaling Proteins | Springer Nature Experiments [experiments.springernature.com]

- 2. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. The common γ-chain cytokine receptor: tricks-and-treats for T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Hyperactivation of Oncogenic JAK3 Mutants Depend on ATP Binding to the Pseudokinase Domain [frontiersin.org]

- 7. Janus kinase 3 (Jak3) is essential for common cytokine receptor gamma chain (gamma(c))-dependent signaling: comparative analysis of gamma(c), Jak3, and gamma(c) and Jak3 double-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The amino terminus of JAK3 is necessary and sufficient for binding to the common gamma chain and confers the ability to transmit interleukin 2-mediated signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATP-mediated kinome selectivity: the missing link in understanding the contribution of individual JAK Kinase isoforms to cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Co-immunoprecipitation protocol to investigate cytokine receptor-associated proteins, e.g., Janus kinases or other associated signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 21. bio-rad.com [bio-rad.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Biology of the JAK3 Active Site

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and functional characteristics of the Janus Kinase 3 (JAK3) active site. It is intended to serve as a resource for researchers and professionals involved in the study of JAK3 and the development of targeted therapeutics.

Introduction to JAK3

Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways essential for the development and function of immune cells.[1][2] Unlike the other members of the JAK family (JAK1, JAK2, and TYK2), which are ubiquitously expressed, JAK3 expression is primarily restricted to hematopoietic cells.[1][3] It exclusively associates with the common gamma chain (γc) of cytokine receptors, which is a shared subunit for interleukin (IL) receptors IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This restricted expression profile and critical role in immune function make JAK3 an attractive therapeutic target for autoimmune diseases and certain types of cancer.[1][3]

The JAK3 protein is composed of several domains: a FERM domain at the N-terminus that mediates receptor binding, an SH2-like domain, a regulatory pseudokinase (JH2) domain, and a C-terminal catalytically active kinase (JH1) domain.[1] The active site is located within the JH1 domain and is the primary target for small molecule inhibitors.

The Architecture of the JAK3 Active Site

The kinase domain of JAK3 adopts a canonical bi-lobal structure characteristic of protein kinases. It consists of a smaller N-terminal lobe, which is predominantly composed of β-sheets and a crucial αC-helix, and a larger C-terminal lobe that is primarily α-helical. The ATP-binding pocket is situated in the cleft between these two lobes.

Key structural features of the JAK3 active site include:

-

The ATP-Binding Pocket: This pocket is the site of ATP binding and is the target for competitive inhibitors. It is further divided into the adenine-binding region, the sugar-binding region, and the phosphate-binding region.

-

The Hinge Region: This flexible loop connects the N- and C-lobes and forms critical hydrogen bonds with ATP and inhibitors.

-

The Activation Loop: This loop is a key regulatory element. For JAK3 to become fully active, two tyrosine residues within this loop (Tyr980 and Tyr981) must be phosphorylated.[1] This phosphorylation event induces a conformational change that allows for proper substrate binding and catalysis.

-

The Catalytic Loop: This loop contains the conserved HRD motif, with the aspartate residue acting as a catalytic base for the phosphotransfer reaction.

-

The P-loop (Glycine-rich loop): This loop is involved in coordinating the phosphate groups of ATP.

-

The DFG Motif: Located at the beginning of the activation loop, the conformation of this motif ("DFG-in" or "DFG-out") determines whether the kinase is in an active or inactive state. In the active state, the aspartate residue of the DFG motif coordinates a magnesium ion, which is essential for catalysis.

-

Cysteine 909 (Cys909): A unique feature of the JAK3 active site is the presence of a cysteine residue at position 909. This residue is not found in the other JAK family members and has been successfully exploited for the development of selective, covalent inhibitors.[5]

Quantitative Data

Structural Data of the Human JAK3 Kinase Domain

A number of crystal structures of the human JAK3 kinase domain have been deposited in the Protein Data Bank (PDB), providing detailed insights into its conformation and interactions with various ligands.

| PDB ID | Resolution (Å) | Ligand(s) | Key Features |

| 1YVJ [6][7][8][9] | 2.55 | Staurosporine analog (AFN941) | Active conformation with phosphorylated activation loop. |

| 3PJC [10][11][12] | 2.20 | A potent and selective ATP-site inhibitor | Provides rationale for inhibitor selectivity. |

| 4Z16 [5][13][14] | 2.90 | Covalent inhibitor | Shows covalent bond formation with Cys909. |

| 7Q6H [15] | 1.75 | Quinazoline-based inhibitor | High-resolution structure detailing inhibitor interactions. |

Kinetic and Binding Affinity Data

Understanding the kinetic parameters of JAK3 and the binding affinities of its inhibitors is crucial for drug development.

| Parameter | Value | Conditions | Reference |

| ATP Km | 52.6 µM | In vitro kinase assay | [15] |

| ATP Km | ~4 µM | In-house system | [7] |

| Tofacitinib IC50 | 33.0 nM | - | [16] |

| Filgotinib IC50 | 148.0, 154.0, 2140.0 nM | - | [16] |

| Jak-IN-1 IC50 | 31.0, 1008.0 nM | - | [16] |

| Ruxolitinib IC50 | 23.0, 1850.0 nM | - | [16] |

| Baricitinib IC50 | 67.0, 259.0 nM | - | [16] |

| Z583 IC50 | 0.1 nM | Km ATP | [17] |

| Z583 IC50 | 10.84 nM | 1 mM ATP | [17] |

| Tubulosine IC50 | 9.9 nM | In vitro kinase assay | [18] |

| Phosphorylated Villin Kd | 23 nM | Binding to phosphorylated JAK3 | [4] |

Signaling Pathway

JAK3 is a critical component of the JAK-STAT signaling pathway, which is initiated by cytokine binding to their receptors.

Experimental Protocols

Recombinant Human JAK3 Kinase Domain Expression and Purification

A common method for producing the JAK3 kinase domain for structural and biochemical studies involves the use of a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni).

Methodology:

-

Cloning: The cDNA encoding the human JAK3 kinase domain (approximately residues 811-1124) is cloned into a baculovirus transfer vector (e.g., pFastBac) with an appropriate tag (e.g., N-terminal His6-tag or GST-tag) for purification.

-

Baculovirus Generation: The recombinant transfer vector is used to generate a recombinant baculovirus in Sf9 cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).

-

Protein Expression: High-titer viral stock is used to infect a larger culture of insect cells (Sf9 or High Five™ cells) at a multiplicity of infection (MOI) of 1-5. The cells are cultured for 48-72 hours post-infection to allow for protein expression.

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1% Nonidet P-40, and protease inhibitors). The cells are lysed by sonication or dounce homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged protein or Glutathione-agarose for GST-tagged protein).

-

Elution: The column is washed extensively, and the recombinant JAK3 kinase domain is eluted with an appropriate elution buffer (e.g., lysis buffer containing 250 mM imidazole for His-tagged protein or reduced glutathione for GST-tagged protein).

-

Further Purification: For structural studies, further purification by ion-exchange and/or size-exclusion chromatography is often necessary to obtain a highly pure and homogeneous protein sample.

-

Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the JAK3 kinase.

Methodology:

-

Reaction Mixture Preparation: A master mix is prepared containing the assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35), the peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and the purified recombinant JAK3 enzyme.

-

Inhibitor Addition: For IC₅₀ determination, serial dilutions of the test compound (typically in DMSO) are added to the reaction wells. A control with DMSO alone is included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. The final ATP concentration is typically close to the Km value for ATP.

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 20-60 minutes) during which the reaction is linear.

-

Reaction Termination: The reaction is stopped by spotting the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper).

-

Washing: The membranes are washed extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³³P]ATP.

-

Detection: The amount of ³³P incorporated into the peptide substrate is quantified by scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a non-radioactive, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Methodology:

-

Kinase Reaction: The kinase reaction is set up similarly to the radiometric assay, with the kinase, substrate, ATP, and inhibitor in an appropriate buffer.

-

Reaction Termination and ATP Depletion: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is typically incubated for 40 minutes at room temperature.[19]

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added. This reagent converts the ADP produced in the kinase reaction back to ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. This step is incubated for 30-60 minutes at room temperature.[19][20]

-

Detection: The luminescence is measured using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the kinase activity. IC₅₀ values are determined by plotting the signal against the inhibitor concentration.

Crystallization of the JAK3 Kinase Domain

Obtaining high-quality crystals is a prerequisite for determining the three-dimensional structure of the JAK3 active site by X-ray crystallography.

Methodology:

-

Protein Preparation: Highly pure and concentrated (5-10 mg/mL) JAK3 kinase domain is prepared. The protein is often co-crystallized with an ATP analog or an inhibitor to stabilize a specific conformation.

-

Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is commonly used.

-

Crystallization Screens: A small volume of the protein-ligand solution is mixed with a crystallization solution from a sparse-matrix screen. The drops are equilibrated against a larger reservoir of the crystallization solution.

-

Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals. For example, the crystals for PDB entry 1YVJ were grown at 4°C in a solution containing 0.1 M PIPES pH 6.8, 1.6 M sodium malonate, and 20 mM DTT.

-

Crystal Harvesting and Cryo-protection: Crystals are carefully harvested and cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen for data collection.

Drug Discovery Workflow

The development of selective JAK3 inhibitors follows a structured workflow.

References

- 1. Crystal structure of the Jak3 kinase domain in complex with a staurosporine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ulab360.com [ulab360.com]

- 3. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 5. 4z16 - Crystal Structure of the Jak3 Kinase Domain Covalently Bound to N-(3-(((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)methyl)phenyl)acrylamide - Summary - Protein Data Bank Japan [pdbj.org]

- 6. 1yvj - Crystal structure of the Jak3 kinase domain in complex with a staurosporine analogue - Summary - Protein Data Bank Japan [pdbj.org]

- 7. rcsb.org [rcsb.org]

- 8. 1yvj - Crystal structure of the Jak3 kinase domain in complex with a staurosporine analogue - Experimental details - Protein Data Bank Japan [pdbj.org]

- 9. wwPDB: pdb_00001yvj [wwpdb.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. wwPDB: pdb_00003pjc [wwpdb.org]

- 13. rcsb.org [rcsb.org]

- 14. wwPDB: pdb_00004z16 [wwpdb.org]

- 15. rcsb.org [rcsb.org]

- 16. JAK3/JAK1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 17. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

An In-depth Technical Guide to the Inactivation of the JAK3 Signaling Cascade

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a pivotal role in immune system regulation.[1][2] Its expression is predominantly restricted to hematopoietic cells, particularly lymphocytes, making it a highly attractive therapeutic target for a range of autoimmune diseases, inflammatory conditions, and certain cancers.[1][3][4] Unlike the other ubiquitously expressed JAK family members (JAK1, JAK2, and TYK2), JAK3's specialized role offers the potential for targeted immunosuppression with a reduced risk of systemic side effects.[1][5] This guide provides a comprehensive technical overview of the JAK3 signaling cascade, detailed methodologies for its study, and current strategies for its inactivation, with a focus on small molecule inhibitors.

The JAK3 Signaling Cascade

JAK3 is integral to the signal transduction of cytokines that utilize the common gamma chain (γc) receptor subunit.[3][5] These cytokines include interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, all of which are critical for the development, proliferation, differentiation, and survival of T-cells, B-cells, and Natural Killer (NK) cells.[1][3][5]

The activation sequence is a well-defined process:

-

Cytokine Binding: A γc-family cytokine binds to its specific receptor complex on the cell surface.

-

Receptor Dimerization: Ligand binding induces a conformational change, bringing the receptor subunits and their associated JAKs—typically JAK1 and JAK3—into close proximity.[1][6]

-

JAK Trans-activation: The adjacent JAKs phosphorylate each other on specific tyrosine residues, leading to their full enzymatic activation.[6]

-

Receptor Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors.

-

STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 for most γc cytokines.[7] Once recruited, STATs are phosphorylated by the JAKs.[5][8]

-

STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[5][9]

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating the transcription of genes involved in immune cell function.[5][8]

The pathway is tightly regulated by negative feedback mechanisms, including the Suppressor of Cytokine Signaling (SOCS) proteins, which can inhibit JAK activity or target components for degradation.[6][10]

Strategies for Inactivation

Inactivation of the JAK3 cascade is a primary strategy for modulating immune responses. This is predominantly achieved through the development of small molecule inhibitors.

ATP-Competitive Inhibition

The most common mechanism of action for JAK inhibitors is competition with ATP for the catalytic binding site within the kinase domain (JH1) of JAK3.[1][11] By occupying this pocket, these inhibitors prevent the transfer of phosphate from ATP to the substrate, thereby blocking the entire downstream signaling cascade. The pyrrolopyrimidine scaffold is a common feature in many JAK inhibitors as it effectively mimics the purine ring of ATP.[1]

Covalent Inhibition

A more recent strategy involves irreversible inhibitors that form a covalent bond with a specific residue within the JAK3 kinase domain. Ritlecitinib, for example, covalently binds to Cys909, a non-catalytic cysteine residue near the ATP-binding site, leading to sustained and highly selective inhibition.[11]

Data on JAK3 Inhibitors

The efficacy and selectivity of JAK inhibitors are quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Selectivity is determined by comparing the IC50 for JAK3 against other JAK family members.

| Inhibitor | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |

| Tofacitinib | Pan-JAK | 1.1 | 20 | 1 | >100 | [11][12] |

| Ritlecitinib | JAK3/TEC Covalent | >10,000 | >10,000 | 33.1 | >10,000 | [4][12] |

| PF-956980 | JAK3 Selective | - | - | 4 | - | [13] |

| Delgocitinib | Pan-JAK | 2.8 | 2.6 | 58 | 56 | [11] |

| Baricitinib | JAK1/2 Selective | 5.9 | 5.7 | >400 | >500 | [14] |

| Ruxolitinib | JAK1/2 Selective | 3.3 | 2.8 | >400 | 19 | [12] |

| FM-381 | JAK3 Selective | - | - | 12 | - | [15] |

Note: IC50 values are derived from various in vitro kinase assays and can differ based on experimental conditions. The table presents representative values for comparative purposes.

Experimental Protocols

Assessing the inactivation of JAK3 signaling requires a multi-faceted approach, combining direct enzyme assays with cell-based functional readouts.

In Vitro Kinase Assay (Luminescent ADP Detection)

This assay directly measures the enzymatic activity of purified JAK3 and the potency of inhibitors by quantifying ADP production.

Principle: The amount of ADP produced in the kinase reaction is directly proportional to the enzyme's activity. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 40mM Tris (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT.[16]

-

Enzyme: Recombinant human JAK3 enzyme, diluted in kinase buffer to the desired concentration (e.g., 0.25 ng/µl).[17]

-

Substrate/ATP Mix: A synthetic polypeptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP are mixed in kinase buffer.[17] Final concentrations in the reaction are typically around 10 µM ATP and 0.2 µg/µL substrate.[18]

-

Inhibitor: Test compounds are serially diluted in a suitable solvent (e.g., DMSO) and then further diluted in kinase buffer.

-

-

Reaction Setup (96-well or 384-well plate):

-

Incubation: Incubate the plate at 30°C for a defined period, typically 45-60 minutes.[17][18]

-

Signal Detection (using a commercial kit like ADP-Glo™):

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Convert luminescence to % inhibition relative to controls and plot against inhibitor concentration. Use non-linear regression to calculate the IC50 value.

Western Blot for Phospho-STAT5 (p-STAT5)

This cell-based assay determines if an inhibitor can block the downstream signaling of JAK3 in a biological context.

Principle: Active JAK3 phosphorylates STAT5 at a specific tyrosine residue (Tyr694).[19] An effective inhibitor will reduce the level of p-STAT5 upon cytokine stimulation.

Methodology:

-

Cell Culture and Treatment:

-

Culture a JAK3-dependent cell line (e.g., TF-1, CTLL-2) to an appropriate density.

-

Starve cells of serum or growth factors for 4-6 hours to reduce basal signaling.

-

Pre-incubate cells with various concentrations of the JAK3 inhibitor (or DMSO control) for 1-2 hours.

-

Stimulate the cells with a relevant cytokine (e.g., 20 ng/mL IL-2 or GM-CSF for TF-1 cells) for a short period (e.g., 5-15 minutes).[20][21]

-

-

Lysate Preparation:

-

Immediately place cells on ice and wash with ice-cold PBS containing phosphatase inhibitors (e.g., sodium vanadate).

-

Lyse cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein lysate per lane by boiling in 2x SDS-PAGE sample buffer.

-

Separate proteins on an 8-10% polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer. For phospho-antibodies, 5% w/v Bovine Serum Albumin (BSA) in TBS with 0.1% Tween-20 (TBST) is recommended over milk.[19]

-

Incubate the membrane with primary antibody against Phospho-Stat5 (Tyr694) (e.g., at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle shaking.[19][21]

-

Wash the membrane 3x for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again as in the previous step.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.

-

-

Loading Control:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT5 or a housekeeping protein like GAPDH.[21]

-

Cell Proliferation Assay

This assay measures the functional outcome of JAK3 inhibition on cell viability and growth.

Principle: The proliferation of many hematopoietic cell lines is dependent on γc-cytokine signaling via JAK3. Inhibiting JAK3 will lead to cell cycle arrest and/or apoptosis, reducing the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells (e.g., 8,000 cells/well) in a 96-well plate in their required growth medium.[22]

-

Treatment: Add serial dilutions of the JAK3 inhibitor to the wells. Include a "no drug" control and a "no cell" blank.

-

Stimulation: Add a cytokine required for proliferation (e.g., IL-2) to all wells except for a negative control group.

-

Incubation: Culture the plates for 24 to 72 hours in a humidified incubator at 37°C, 5% CO2.[22]

-

Viability Measurement:

-

Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT to each well.[22]

-

Incubate for an additional 1-4 hours as per the manufacturer's instructions.

-

-

Data Acquisition: Measure the absorbance (e.g., at 450 nm for CCK-8) or fluorescence on a microplate reader.[22]

-

Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the "no drug" control. Plot viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The inactivation of the JAK3 signaling cascade is a validated and powerful strategy for therapeutic immunosuppression. Its restricted expression profile makes it a superior target for minimizing off-target effects compared to other JAK family members. A thorough understanding of its signaling mechanism, combined with robust experimental protocols for inhibitor characterization—from direct enzymatic assays to cell-based functional readouts—is essential for the continued development of next-generation, highly selective JAK3 inhibitors for autoimmune and inflammatory diseases.

References

- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 4. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]

- 5. What are JAK3 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abmole.com [abmole.com]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. Phospho-Stat5 (Tyr694) Antibody (#9351) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 20. Applications for PhosphoPlus® Stat5 (Tyr694) Antibody Kit | Cell Signaling Technology [cellsignal.com]

- 21. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]

- 22. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Janus Kinase 3 (JAK3)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinase 3 (JAK3) is a member of the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases that are critical for cytokine-mediated intracellular signal transduction.[1][2] The family includes four members: JAK1, JAK2, JAK3, and Tyrosine kinase 2 (TYK2).[3] While JAK1, JAK2, and TYK2 are ubiquitously expressed, JAK3 expression is predominantly restricted to hematopoietic and epithelial cells, playing a specialized and indispensable role in the development and function of the immune system.[2][3][4]

This restricted expression profile makes JAK3 a highly specific and attractive target for therapeutic intervention in a range of immunological and inflammatory diseases.[5][6] This guide provides an in-depth overview of the core biological functions of JAK3, its role in disease, quantitative data on its inhibition, and detailed experimental protocols for its study.

Core Biological Functions

The JAK-STAT Signaling Pathway: The Primary Mechanism of Action

The principal function of JAK3 is to transduce signals from a specific subset of cytokine receptors that share a common signaling subunit known as the common gamma chain (γc).[7][8] These γc-family cytokines include Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[3][9] JAK3 exclusively associates with the cytoplasmic domain of the γc subunit.[3][10]

The signaling cascade, known as the JAK-STAT pathway, proceeds as follows:

-

Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor subunit induces the association of that subunit with the common gamma chain (γc).[4]

-

JAK Activation: This receptor clustering brings the associated JAKs into close proximity. For γc receptors, JAK3 (bound to γc) and JAK1 (bound to the other receptor subunit) are brought together, allowing them to phosphorylate and activate each other in a process called trans-phosphorylation.[3][11]

-

STAT Recruitment and Phosphorylation: Once activated, JAK1 and JAK3 phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][12] Different cytokines activate different STATs, but a primary target for many JAK3-dependent signals is STAT5.[13][14]

-

STAT Dimerization and Nuclear Translocation: Upon docking to the receptor, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.[9][12]

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[15] This process is fundamental to eliciting a cellular response to the cytokine stimulus.

Role in Immune Cell Development and Function

The JAK3-STAT pathway is absolutely essential for lymphopoiesis (the formation of lymphocytes).[16] Its functions are critical for the maturation, survival, and proliferation of several key immune cell populations:

-

T-Lymphocytes: JAK3 signaling, particularly via IL-7, is indispensable for T-cell development in the thymus.[17] It is also required for the homeostatic proliferation and survival of mature T-cells in the periphery.[18] Furthermore, JAK3 plays a role in the negative selection of self-reactive T-cells, a crucial process for preventing autoimmunity.[19][20]

-

B-Lymphocytes: While B-cell numbers can be normal in the absence of JAK3, their function is severely impaired.[21] JAK3 is required for the proper maturation and activation of B-cells.[7]

-

Natural Killer (NK) Cells: The development and maturation of NK cells are critically dependent on JAK3-mediated signals, primarily from IL-15.[21]

Regulation of JAK3 Signaling

To prevent uncontrolled immune activation, JAK3 signaling is tightly regulated. Key negative regulators include:

-

Suppressors of Cytokine Signaling (SOCS): SOCS proteins, particularly SOCS1, are induced by STAT activation and act in a classic negative feedback loop. SOCS1 can directly bind to and inhibit the kinase activity of JAK3.[3][22]

-

Protein Tyrosine Phosphatases (PTPs): Phosphatases like SHP-2 can dephosphorylate JAK3, thereby terminating its activity.[3][4]

Clinical Significance

Loss-of-Function: Severe Combined Immunodeficiency (SCID)

Genetic mutations that result in the loss of functional JAK3 protein cause an autosomal recessive form of Severe Combined Immunodeficiency (SCID).[23][24] This condition, known as T- B+ NK- SCID, is characterized by:

-

A profound absence of circulating T-cells and NK cells.[21][25]

-

Normal numbers of B-cells, but they are non-functional.[21][25]

-

Extreme susceptibility to severe, recurrent, and opportunistic infections from early infancy.[24]

The clinical and immunological phenotype of JAK3 deficiency is nearly identical to that of X-linked SCID, which is caused by mutations in the common gamma chain itself, underscoring the absolute dependence of γc signaling on a functional JAK3 kinase.[10][26]

Gain-of-Function and Therapeutic Targeting

Somatic gain-of-function mutations in JAK3 have been associated with immune cell malignancies.[1] Conversely, because of its central role in lymphocyte function, inhibition of JAK3 has become a major strategy for inducing immunosuppression. The limited expression of JAK3 makes it an ideal target, as inhibitors are less likely to cause the broad side effects associated with less specific immunosuppressants.[9][12] Selective JAK3 inhibitors are used to treat autoimmune diseases like rheumatoid arthritis and psoriasis and to prevent organ transplant rejection.[9][27]

Quantitative Data: Inhibition of JAK3

The development of small molecule inhibitors targeting the ATP-binding site of JAK3 has been a major focus of drug discovery. The potency of these inhibitors is typically measured as the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target(s) | JAK3 IC50 (nM) | Notes |

| Tofacitinib | Pan-JAK (preferential for JAK1/3) | 1 | 20- to 100-fold less potent against JAK2.[28] Approved for rheumatoid arthritis and other autoimmune conditions. |

| Ritlecitinib | JAK3 / TEC Family Kinases | 33.1 | An irreversible covalent inhibitor with high selectivity against JAK1, JAK2, and TYK2.[28][29] |

| Decernotinib | JAK3 | - | A selective JAK3 inhibitor that has been studied in rheumatoid arthritis.[9] |

| FM-381 | JAK3 | 12 | A potent and selective inhibitor of JAK3.[30] |

| Fedratinib | JAK1 / JAK2 | Weak Inhibition | Primarily targets JAK2 (IC50 = 3 nM) with weak activity against JAK3.[29] |

| Staurosporine | Broad Kinase Inhibitor | 1.8 | A non-specific but potent kinase inhibitor, often used as a positive control.[31] |

Experimental Protocols

In Vitro JAK3 Kinase Assay (Luminescent ADP Detection)

This protocol describes a method to measure the kinase activity of purified JAK3 and assess the potency of inhibitors by quantifying the amount of ADP produced during the phosphorylation reaction.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer (1x): Prepare a buffer containing 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1 mg/ml BSA, and 50µM DTT.[32]

-

Substrate/ATP Mix: Prepare a solution in 1x Kinase Buffer containing the peptide substrate (e.g., 10 mg/ml Poly(Glu,Tyr) 4:1) and ATP (e.g., 10 µM).[31][33] The ATP concentration should be near the Km for the enzyme for competitive inhibitor studies.

-

JAK3 Enzyme: Dilute purified recombinant JAK3 enzyme to the desired working concentration (e.g., 0.25 - 1.5 ng/µl) in 1x Kinase Buffer.[32][33] The optimal concentration should be determined empirically by titration.

-

Test Inhibitor: Serially dilute the test compound in a suitable buffer (e.g., 1x Kinase Buffer with a final DMSO concentration ≤1%).

-

-

Kinase Reaction:

-

In a 96-well or 384-well white plate, add 5 µl of the test inhibitor solution or vehicle (for positive and negative controls).

-

Initiate the reaction by adding 10 µl of the JAK3 enzyme solution to each well, except for the "no enzyme" negative control wells.

-

Immediately add 10 µl of the Substrate/ATP mix to all wells.

-

-

Signal Detection (using ADP-Glo™ Assay as an example):

-

Stop Reaction & Deplete ATP: Add 25 µl of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[32]

-

Convert ADP to ATP & Generate Light: Add 50 µl of Kinase Detection Reagent to each well. This reagent converts the ADP produced by JAK3 into ATP and uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30 minutes.[32]

-

Read Luminescence: Measure the luminescent signal using a microplate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to JAK3 activity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive (vehicle) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Janus kinases in immune cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 5. Jak3 and the pathogenesis of severe combined immunodeficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]

- 7. Janus kinase 3 (Jak3) is essential for common cytokine receptor gamma chain (gamma(c))-dependent signaling: comparative analysis of gamma(c), Jak3, and gamma(c) and Jak3 double-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]